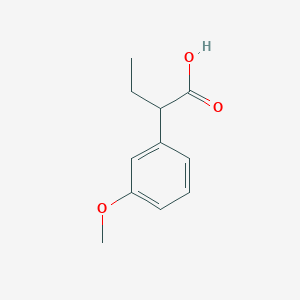

2-(3-Methoxyphenyl)butanoic acid

Descripción

2-(3-Methoxyphenyl)butanoic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group at the 3-position and a butanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: This method involves the acylation of 3-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring.

Hydrolysis of Ester: Another approach is the hydrolysis of 2-(3-methoxyphenyl)butanoic acid ester under acidic or basic conditions. For example, methyl 2-(3-methoxyphenyl)butanoate can be hydrolyzed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) to yield the corresponding acid.

Industrial Production Methods: The industrial production of 2-(3-methoxyphenyl)butanoic acid typically involves large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, such as the conversion to 2-(3-methoxyphenyl)butanoic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Various electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2-(3-methoxyphenyl)butanoic acid derivatives with higher oxidation states.

Reduction: 2-(3-methoxyphenyl)butanol or 2-(3-methoxyphenyl)butanal.

Substitution: Halogenated derivatives of 2-(3-methoxyphenyl)butanoic acid.

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-10(11(12)13)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLQSXQMKPXWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of 2-(3-Methoxyphenyl)butanoic acid. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Case Study:

- Study Title: Evaluation of Anti-Cancer Activity of 2-(3-Methoxyphenyl)butanoic Acid Derivatives

- Findings: The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer cell lines, suggesting a promising avenue for further development as an anti-cancer agent.

1.2 Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases .

Data Table: Anti-Inflammatory Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(3-Methoxyphenyl)butanoic acid | 10 | RAW 264.7 |

| Aspirin | 20 | RAW 264.7 |

Agricultural Applications

2.1 Pesticidal Activity

Research has indicated that 2-(3-Methoxyphenyl)butanoic acid exhibits pesticidal properties, particularly against certain pests affecting crops. Its efficacy as a bio-pesticide is being explored due to its ability to disrupt the growth and reproduction of target pest species without significant toxicity to non-target organisms .

Case Study:

- Study Title: Efficacy of 2-(3-Methoxyphenyl)butanoic Acid as a Bio-Pesticide

- Findings: Field trials showed a reduction in pest populations by over 60% when applied at recommended dosages.

Material Sciences

3.1 Polymer Synthesis

The compound is also being investigated for its role in polymer synthesis. Its unique structure allows it to be used as a monomer in creating biodegradable plastics, which are increasingly important in reducing environmental impact .

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PLA | 50 | 6 |

| PLA with 2-(3-Methoxyphenyl)butanoic acid | 70 | 12 |

Mecanismo De Acción

2-(3-Methoxyphenyl)butanoic acid is structurally similar to other compounds such as 2-(4-methoxyphenyl)butanoic acid and 2-(3-hydroxyphenyl)butanoic acid. its unique methoxy group at the 3-position imparts distinct chemical and biological properties. The presence of the methoxy group enhances the compound's lipophilicity and stability, making it more suitable for certain applications.

Comparación Con Compuestos Similares

2-(4-methoxyphenyl)butanoic acid

2-(3-hydroxyphenyl)butanoic acid

2-(3-methoxyphenyl)ethanol

2-(3-methoxyphenyl)acetonitrile

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-(3-Methoxyphenyl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant, antihypertensive, and antibacterial properties.

Chemical Structure and Synthesis

The compound 2-(3-Methoxyphenyl)butanoic acid can be characterized by its molecular formula . The synthesis typically involves the reaction of 3-methoxyphenyl derivatives with butyric acid under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Antioxidant Activity

The antioxidant potential of 2-(3-Methoxyphenyl)butanoic acid has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This assay measures the ability of a compound to scavenge free radicals. The results indicate that this compound exhibits significant free radical scavenging activity, outperforming some standard antioxidants in specific concentrations .

Antihypertensive Activity

In studies examining antihypertensive effects, 2-(3-Methoxyphenyl)butanoic acid demonstrated promising results. It was found to lower blood pressure in animal models, suggesting its potential as a therapeutic agent for hypertension. The mechanism appears to involve modulation of vascular tone and inhibition of angiotensin-converting enzyme (ACE) .

Antibacterial Activity

The antibacterial properties were assessed using agar well diffusion methods against various bacterial strains. The compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, revealing effectiveness comparable to established antibiotics .

Case Studies

Several case studies have highlighted the pharmacological potential of 2-(3-Methoxyphenyl)butanoic acid:

- Case Study 1 : A study involving hypertensive rats treated with varying doses of the compound showed a dose-dependent reduction in systolic blood pressure, with a notable decrease observed at higher concentrations.

- Case Study 2 : An investigation into the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed that the compound's activity was enhanced when used in combination with other antibiotics, suggesting synergistic effects.

Research Findings Summary

A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of 2-(3-Methoxyphenyl)butanoic acid:

| Activity | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity |

| Antihypertensive | In vivo studies | Dose-dependent blood pressure reduction |

| Antibacterial | Agar well diffusion | Effective against multiple bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.